molecular formula C11H13NO2 B3055138 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one CAS No. 6317-31-3

3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No. B3055138
CAS RN: 6317-31-3
M. Wt: 191.23 g/mol
InChI Key: MNYARIILPGRTQL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one , also known by its IUPAC name, is a cyclic organic compound with the following chemical formula: C₁₁H₁₅NO . Its molecular weight is approximately 177.24 g/mol . The compound features an oxazolidinone ring, which consists of a five-membered ring containing oxygen and nitrogen atoms. Let’s explore further.


Synthesis Analysis

The synthesis of 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one involves several methods. One efficient approach combines an asymmetric aldol reaction with a modified Curtius protocol. This strategy allows for the rapid generation of a range of oxazolidin-2-one building blocks . Researchers have explored various synthetic routes, optimizing conditions for yield and stereoselectivity.


Molecular Structure Analysis

The compound’s structure comprises a phenyl group (C₆H₅) and two methyl groups (CH₃) attached to the oxazolidinone ring. The stereochemistry is specified as (4R,5R) , indicating the configuration of the chiral centers within the molecule. The 3D structure can be visualized using computational tools .

Scientific Research Applications

Chiral Auxiliary in Synthesis

3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is an effective chiral auxiliary, particularly in stereoselective conjugate additions. This utility was demonstrated in the asymmetric synthesis of the antifungal and antibacterial compound (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).

Enolate Alkylations and Michael Additions

The compound is also effective for enolate alkylations and conjugate additions of attached N-acyl moieties. This utility spans various 4-substituted-5,5-dimethyl oxazolidin-2-ones (Davies & Sanganee, 1995).

Study in Calorimetry and Vapor Pressures

It has been studied in oxygen bomb combustion calorimetry, with vapor pressures measured at different temperatures. These studies contribute to understanding its standard molar enthalpies of formation and vaporization (Gudiño, Torres, Santillán, & Farfán, 1998).

Reaction with Phenylglyoxal

The compound, when reacted with phenylglyoxal, shows a spontaneous stereospecific rearrangement to form 4,5-dimethyl-3,6-diphenylmorpholin-2-one (Polyak, Dorofeeva, Zelchans, & Shustov, 1996).

properties

IUPAC Name

3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYARIILPGRTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285106
Record name MLS002608238
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one

CAS RN

6317-31-3
Record name MLS002608238
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608238
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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